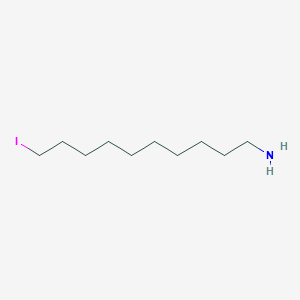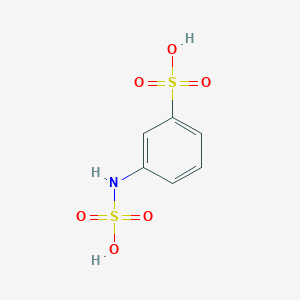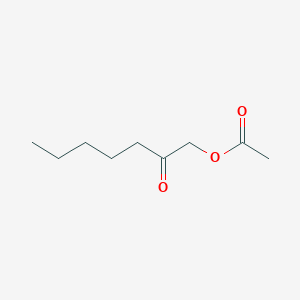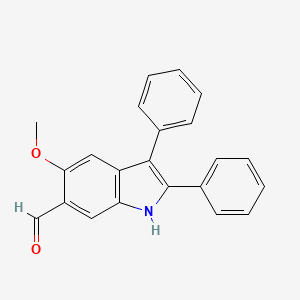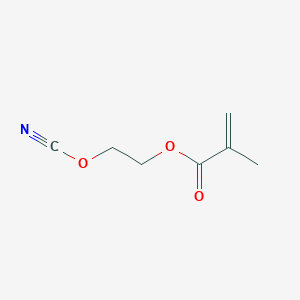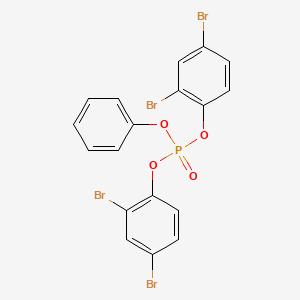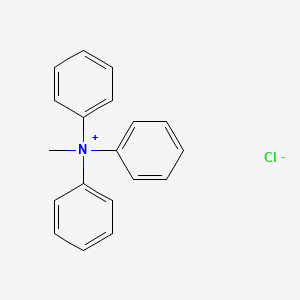
N-Methyl-N,N-diphenylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N,N-diphenylanilinium chloride is a chemical compound known for its unique structure and properties. It belongs to the class of quaternary ammonium salts, which are compounds containing a positively charged nitrogen atom bonded to four organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-diphenylanilinium chloride typically involves the alkylation of N,N-diphenylaniline with methyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
N,N-diphenylaniline+methyl chloride→N-Methyl-N,N-diphenylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are carefully controlled to maintain the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.
Major Products Formed
Oxidation: N-Methyl-N,N-diphenylanilinium N-oxide
Reduction: N,N-diphenylaniline
Substitution: N-Methyl-N,N-diphenylanilinium iodide (when using KI)
Applications De Recherche Scientifique
N-Methyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Methyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The positively charged nitrogen atom allows the compound to interact with negatively charged components of cell membranes, altering their permeability and function. This property makes it useful in drug delivery and other biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylaniline
- N,N-Diphenylmethylamine
- N-Methyl-N,N-diphenylamine
Uniqueness
N-Methyl-N,N-diphenylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its similar compounds, it has a permanent positive charge, making it highly soluble in water and effective in phase transfer catalysis.
Propriétés
Numéro CAS |
112003-21-1 |
|---|---|
Formule moléculaire |
C19H18ClN |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
methyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
Clé InChI |
OGGXBSGFTTXROS-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)

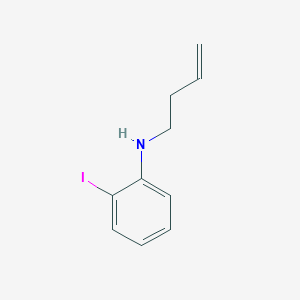
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
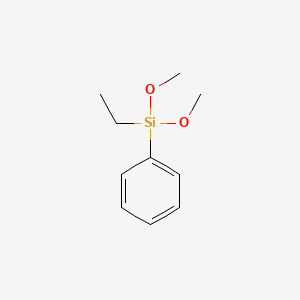
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
